4-(5-chloro-2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
4-(5-chloro-2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a synthetic organic compound that belongs to the class of benzothiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2,4-dimethoxyaniline and 2-cyanobenzothiazine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(5-chloro-2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, benzothiazine derivatives are often studied for their potential pharmacological properties. This compound may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer effects.
Medicine
In medicinal chemistry, 4-(5-chloro-2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide could be investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(5-chloro-2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(5-chloro-2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide include other benzothiazine derivatives, such as:
- 4-(2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile
- 4-(5-chloro-2-methoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups
Biological Activity
The compound 4-(5-chloro-2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a member of the benzothiazine family, which has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a benzothiazine core with a chloro and dimethoxy substitution on the phenyl ring, which may influence its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with benzothiazine derivatives, including anti-inflammatory, antitumor, and antimicrobial properties. The specific compound has shown promising results in several assays.
Anti-inflammatory Activity
Research indicates that related benzothiazine compounds exhibit significant anti-inflammatory effects. For instance, in carrageenan-induced rat paw edema models, certain benzothiazine dioxides demonstrated potency comparable to established anti-inflammatory drugs like indomethacin and phenylbutazone .
Compound | Potency (compared to phenylbutazone) |
---|---|
Benzothiazine A | 4x more potent |
Benzothiazine B | 2x more potent |
Antitumor Activity
The compound's potential as an antitumor agent has also been investigated. In vitro studies have shown that benzothiazines can induce apoptosis in cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer types .
Cell Line | IC50 (µM) |
---|---|
U251 (glioblastoma) | <10 |
WM793 (melanoma) | <20 |
Antimicrobial Properties
Additionally, the antimicrobial activity of benzothiazine derivatives has been documented. Studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µg/mL .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Compounds in this class may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Induction of Apoptosis : The presence of specific functional groups facilitates interactions with cellular pathways that lead to programmed cell death in tumor cells.
- Disruption of Bacterial Cell Walls : The structural characteristics allow for effective penetration and disruption of bacterial membranes.
Case Studies
Several case studies have illustrated the compound's efficacy:
- Study on Inflammation : A study involving animal models showed that administration of the compound significantly reduced paw swelling compared to control groups.
- Cancer Cell Line Testing : In vitro testing against various cancer cell lines revealed that the compound induced apoptosis at concentrations lower than those used for standard chemotherapeutics.
- Antimicrobial Efficacy : Clinical isolates tested against the compound showed reduced growth rates in pathogenic bacteria.
Properties
IUPAC Name |
4-(5-chloro-2,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4S/c1-23-15-8-16(24-2)14(7-12(15)18)20-10-11(9-19)25(21,22)17-6-4-3-5-13(17)20/h3-8,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWHZSKCJIFNJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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